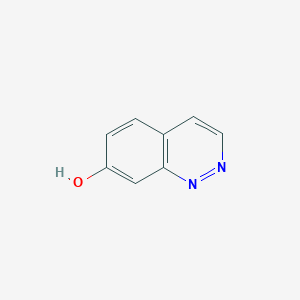

Cinnolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

cinnolin-7-ol |

InChI |

InChI=1S/C8H6N2O/c11-7-2-1-6-3-4-9-10-8(6)5-7/h1-5,11H |

InChI Key |

TVQZTIHYLLXSFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cinnolin 7 Ol and Its Derivatives

Historical Development of Cinnoline (B1195905) Synthesis Approachesijper.orgresearchgate.net

The foundational methods for constructing the cinnoline ring system have traditionally relied on intramolecular cyclization reactions, often involving harsh conditions and offering limited scope for substrate variation. ijper.org These early approaches, however, established the fundamental chemical principles that have been refined and expanded upon in modern synthetic chemistry. Two classical strategies, the Richter cyclization and diazotization-based cyclizations, have been particularly influential. researchgate.net

The first synthesis of the cinnoline ring was reported by Victor von Richter in 1883. drugfuture.com The classical Richter cinnoline synthesis involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid derivative. wikipedia.org This intermediate can then be further modified, for example, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org

The reaction proceeds through the formation of an arenediazonium salt from the ortho-amino substituted aryl alkyne. drugfuture.com Subsequent hydration and cyclization lead to the formation of the cinnoline nucleus. drugfuture.com

Modern adaptations of the Richter cyclization have focused on expanding the substrate scope and improving the reaction's efficiency and functional group tolerance. Researchers have successfully applied this methodology for the synthesis of more complex derivatives, such as 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. researchgate.net These adaptations demonstrate the enduring utility of the Richter reaction as a foundational method for accessing functionalized cinnolin-4-one scaffolds.

| Reaction | Key Reactant | Product Type | Reference |

| Classical Richter Synthesis | o-Aminoarylpropiolic acid | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.orgdrugfuture.com |

| Modern Adaptation | Substituted o-aminoaryl acetylenes | Functionalized Cinnolin-4(1H)-ones | researchgate.net |

The Richter reaction is a specific example of a broader class of cinnoline syntheses that utilize the electrophilic nature of arenediazonium salts. ijper.orgresearchgate.net These strategies are among the most fundamental and widely used methods for constructing the cinnoline core. researchgate.net The general approach involves the diazotization of a suitable ortho-substituted aniline (B41778) derivative, followed by an intramolecular cyclization where the diazonium group is attacked by a nucleophilic carbon center to form the N-N bond and complete the heterocyclic ring. nih.gov

A variety of ortho-substituted anilines can be employed, leading to a diverse range of cinnoline derivatives. For example, the diazotization of o-amino phenyl propiolic acid leads to the formation of diazonium chloride, which subsequently cyclizes. ijper.org The versatility of aryl diazonium salts stems from their ready availability and diverse reactivity, allowing them to act as potent electrophiles in the key ring-forming step. researchgate.net Research has shown that intramolecular cyclization of hydrazones formed from the coupling of diazonium salts with active methylene (B1212753) compounds like cyanoacetamide is an effective route to 4-aminocinnoline-3-carboxamides. nih.gov

| Precursor Type | Key Intermediate | Resulting Cinnoline | Reference |

| o-Aminoarylpropiolic Acid | Arenediazonium Salt | 4-Hydroxycinnoline | ijper.org |

| Substituted Anilines | Hydrazone (from coupling with active methylene compounds) | 4-Aminocinnoline | nih.gov |

| o-Ethynylarenediazonium Salts | Arenediazonium Salt | Substituted Cinnolines | researchgate.net |

Contemporary Synthetic Routes to Hydroxylated Cinnoline Scaffoldsijper.orgresearchgate.net

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of hydroxylated cinnolines. These contemporary routes offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and access to a wider array of structural motifs. These advancements are crucial for the synthesis of specific isomers like Cinnolin-7-ol and other derivatives with potential applications in medicinal chemistry.

Transition metal-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the synthesis of complex heterocycles, including cinnolines. researchgate.netrsc.org These methods facilitate the direct formation of key C-C and C-N bonds required for the construction of the cinnoline ring system under relatively mild conditions. rsc.org

One notable example is the Rhodium(III)-catalyzed [4+2] annulation of N-arylhydrazines or pyrazolidinones with iodonium (B1229267) ylides to construct the cinnoline core. nih.gov This transformation proceeds via a C-H activation mechanism, where the metal catalyst directs the formation of the new heterocyclic ring with high efficiency and regioselectivity. nih.gov Such strategies represent a significant departure from traditional cyclizations, offering a more direct and atom-economical pathway to functionalized cinnolines. nih.govnih.gov Copper-catalyzed annulation reactions have also been designed as a retrosynthetic route to access cinnoline precursors. ijper.org

| Catalyst System | Reaction Type | Bond Formed | Substrates | Reference |

| Rhodium(III) | C-H Activation / [4+2] Annulation | C-C, C-N | N-Arylhydrazines, Iodonium Ylides | nih.gov |

| Copper | Tandem Annulation | C-N | Hydrazine (B178648) Nucleophiles | ijper.org |

| Palladium | Oxidative Carbocyclization | C-C | Enallenols | researchgate.net |

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecular architectures. researchgate.netrsc.org This approach has been successfully applied to the synthesis of densely functionalized cinnolines. researchgate.net

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology for chemical synthesis. nih.gov Its advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling and automation. nih.govnih.gov

This technology has been applied to the synthesis of cinnoline derivatives. A notable application is the synthesis of versatile cinnoline scaffolds from bioderived starting materials like glucose and phenylhydrazine. researchgate.netucd.ie In this process, a simple continuous-flow hydrogenation was used to convert cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities, achieved with residence times of less than one minute. researchgate.netucd.ie The ability to generate and consume potentially unstable intermediates in situ makes flow chemistry particularly suitable for complex heterocyclic synthesis. nih.gov

Regioselective Functionalization Strategies for Cinnoline-7-ol Synthesis

The synthesis of specifically substituted cinnolines, such as this compound, hinges on regioselective functionalization. This involves controlling the position of substituent groups on the bicyclic ring structure, which can be achieved by carefully choosing the starting materials and reaction conditions.

Strategic Introduction of Hydroxyl Groups

The introduction of a hydroxyl group at a specific position on the cinnoline core is a key step in synthesizing compounds like this compound. A common strategy involves the diazotization and subsequent ring closure of appropriately substituted o-aminoaryl ketones or acids. The substitution pattern of the initial aniline derivative dictates the final position of functional groups on the cinnoline ring.

For instance, the synthesis of 7-chloro-4-hydroxycinnoline is achieved through the diazotization and cyclization of 4-chloro-2-aminoacetophenone. dur.ac.uk This reaction demonstrates how a substituent on the starting benzene (B151609) ring (a chloro group at position 4) directly influences the final structure, resulting in a chloro group at the 7-position of the cinnoline product. Similarly, the synthesis of 7-methoxy-4-hydroxycinnoline has also been projected, indicating that a methoxy (B1213986) group on the precursor can direct the regiochemistry of the final product. dur.ac.uk

Nitration of precursors like 4-chloro-2-acetamidoacetophenone can yield a mixture of isomers, including 5-nitro and 3-nitro derivatives. dur.ac.uk Subsequent hydrolysis and diazotization of these separated isomers lead to specifically substituted cinnolines, such as 6-nitro-7-chloro-4-hydroxycinnoline and 8-nitro-7-chloro-4-hydroxycinnoline. dur.ac.uk This highlights a powerful method for introducing functional groups that can potentially be converted to a hydroxyl group at the desired C-7 position.

Table 1: Regioselective Synthesis of Substituted 4-Hydroxycinnolines

| Starting Material | Reaction Conditions | Product | Citation |

| 4-chloro-2-aminoacetophenone | Diazotization, Ring Closure | 7-chloro-4-hydroxycinnoline | dur.ac.uk |

| 4-chloro-5-nitro-2-aminoacetophenone | Diazotization (in H₂SO₄), Ring Closure | 6-nitro-7-chloro-4-hydroxycinnoline | dur.ac.uk |

| 4-chloro-3-nitro-2-aminoacetophenone | Diazotization (in H₂SO₄), Ring Closure | 8-nitro-7-chloro-4-hydroxycinnoline | dur.ac.uk |

Derivatization of the Cinnoline-7-ol Core

Once the this compound core is synthesized, it can undergo further reactions to create a variety of derivatives. The hydroxyl group and the aromatic rings provide reactive sites for further functionalization. The reactivity of the core can be influenced by the existing substituents.

Common derivatization strategies applicable to a this compound core include:

Electrophilic Aromatic Substitution: The benzene portion of the cinnoline ring can undergo reactions like nitration or halogenation. The position of these new substituents is directed by the existing hydroxyl group and the nitrogen atoms in the heterocyclic ring. dur.ac.uk

Modification of the Hydroxyl Group: The -OH group can be converted into other functionalities. For example, treatment with reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can convert a hydroxycinnoline into a chlorocinnoline. ijper.org This chloro-substituent can then be replaced by various nucleophiles, such as primary alkylamines, to introduce new side chains. ijper.org

Cross-Coupling Reactions: If a halogen is present on the ring, as in 7-chloro-4-hydroxycinnoline, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. The Heck reaction, for instance, has been used for intramolecular cyclization to create more complex fused systems. ijper.org

Table 2: Potential Derivatization Reactions for a Cinnoline Core

| Reaction Type | Reagents | Potential Product Functionality | Citation |

| Chlorination of OH group | PCl₅, POCl₃ | Chloro-cinnoline | ijper.org |

| Amination of Chloro group | Primary alkylamines | Amino-cinnoline derivatives | ijper.org |

| Nitration | H₂SO₄, HNO₃ | Nitro-cinnoline derivatives | dur.ac.uk |

| Intramolecular Cyclization | Heck Reaction conditions | Fused polycyclic systems | ijper.org |

Mechanistic Investigations of Cinnoline Formation Reactions

The formation of the fundamental cinnoline ring system can be achieved through several named reactions, each with a distinct mechanism. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic routes.

The Richter Cinnoline Synthesis: This was the first reported synthesis of a cinnoline ring. The mechanism involves the cyclization of an o-ethynyl-arenediazonium salt. The reaction proceeds in water and initially forms a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and reduced to yield the parent cinnoline heterocycle. wikipedia.org

The Widman-Stoermer Synthesis: This reaction involves the ring-closing of an α-vinyl-aniline. The process is initiated by treating the aniline derivative with hydrochloric acid and sodium nitrite (B80452). The sodium nitrite forms nitrous acid, which then generates dinitrogen trioxide. This leads to the diazotization of the amino group, followed by an intramolecular cyclization to form the cinnoline ring. wikipedia.org

Intramolecular Redox Cyclization: A modern, transition-metal-free approach involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine (B48309) in the presence of a strong base. nih.gov Mechanistic studies indicate that the reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate. This intermediate then condenses with the benzylamine, isomerizes to a hydrazone, and undergoes cyclization and aromatization to yield the final cinnoline product. nih.gov

Palladium-Catalyzed Annulation: Palladium-catalyzed C-H activation provides another pathway. The reaction of 1-arylindazolones with allenoates can proceed via a [4+2] annulation. A proposed mechanism involves the formation of a five-membered palladacycle intermediate through C-H activation. Subsequent coordination and migratory insertion of the allenoate lead to a seven-membered palladacycle, which then undergoes reductive elimination to form the fused cinnoline product. acs.org

Table 3: Overview of Cinnoline Formation Mechanisms

| Reaction Name/Type | Key Precursors | Key Intermediate(s) | Mechanism Type | Citation |

| Richter Synthesis | o-ethynyl-arenediazonium salt | Diazonium salt | Intramolecular cyclization | wikipedia.org |

| Widman-Stoermer Synthesis | α-vinyl-aniline | Diazonium salt | Diazotization, Intramolecular cyclization | wikipedia.orgrsc.org |

| Intramolecular Redox Cyclization | 2-nitrobenzyl alcohol, benzylamine | 2-nitrosobenzaldehyde, hydrazone | Redox, Condensation, Cyclization | nih.gov |

| Pd-Catalyzed Annulation | 1-arylindazolone, allenoate | Palladacycle | C-H Activation, Annulation | acs.org |

Rigorous Spectroscopic Characterization and Structural Analysis of Cinnolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular architecture of Cinnolin-7-ol by probing the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The resulting spectra offer detailed information on the number of unique nuclei, their electronic surroundings, and their spatial relationships through spin-spin coupling.

The ¹H NMR spectrum of this compound is highly informative for confirming the substitution pattern on the bicyclic ring system. Each proton exhibits a unique chemical shift (δ) and splitting pattern (multiplicity) based on its electronic environment and proximity to neighboring protons. In a typical solvent like DMSO-d₆, the spectrum reveals distinct signals for all six protons.

The phenolic hydroxyl proton (-OH) typically appears as a broad singlet far downfield, a characteristic feature resulting from hydrogen bonding and chemical exchange. The protons on the pyridazine (B1198779) ring, H-3 and H-4, appear as two distinct doublets, confirming their adjacent relationship (vicinal coupling). The three protons on the carbocyclic ring, H-5, H-6, and H-8, constitute a three-spin system. H-8, being adjacent to the ring nitrogen, is significantly deshielded and appears as a doublet. H-5, ortho to the hydroxyl group, also appears as a doublet. H-6, positioned between H-5 and H-8, is observed as a doublet of doublets, as it is coupled to both of these protons. The integration of these signals confirms a 1:1:1:1:1:1 ratio, consistent with the six protons in the molecule.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 7-OH | 10.95 | s (br) | - |

| H-4 | 8.81 | d | J = 6.0 Hz |

| H-3 | 7.78 | d | J = 6.0 Hz |

| H-8 | 7.69 | d | J = 8.8 Hz |

| H-5 | 7.21 | d | J = 2.4 Hz |

| H-6 | 7.14 | dd | J = 8.8, 2.4 Hz |

The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical nature (aliphatic, aromatic, attached to a heteroatom). This compound contains eight distinct carbon atoms in its aromatic framework, and all eight are resolved in the spectrum.

The carbon atom bearing the hydroxyl group, C-7, is the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom. The quaternary carbons (C-4a, C-8a) and the carbons bonded to nitrogen (C-3, C-4, C-8) also appear at characteristic chemical shifts. The remaining carbons of the benzene (B151609) ring (C-5, C-6) resonate in the expected aromatic region. The specific chemical shifts are crucial for confirming the 7-hydroxy substitution pattern, as alternative isomers would produce a markedly different spectral fingerprint.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-7 | 158.2 |

| C-4 | 149.9 |

| C-8a | 145.4 |

| C-4a | 138.9 |

| C-8 | 128.1 |

| C-6 | 120.3 |

| C-3 | 117.9 |

| C-5 | 110.1 |

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all signals. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation): This experiment establishes proton-proton coupling relationships. For this compound, a COSY spectrum would show a distinct cross-peak between the signals for H-3 and H-4, confirming their adjacency on the pyridazine ring. Similarly, cross-peaks would be observed between H-5 and H-6, and between H-6 and H-8, definitively mapping the connectivity within the carbocyclic ring.

HSQC (¹H-¹³C Correlation): This experiment correlates each proton with the carbon atom to which it is directly attached. For example, the HSQC spectrum would link the proton signal at δ 7.69 ppm to the carbon signal at δ 128.1 ppm, unequivocally assigning them as H-8 and C-8, respectively. This technique is essential for assigning all protonated carbons (C-3, C-4, C-5, C-6, C-8) and validating the assignments made from 1D spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of this compound and, with high resolution, its exact elemental formula.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. The molecular formula for this compound is C₈H₆N₂O. HRMS analysis is typically performed on the protonated molecule, [M+H]⁺, which has the formula C₈H₇N₂O⁺. The experimentally measured mass is compared to the theoretically calculated mass. An observed mass that matches the calculated mass to within a very low tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula, ruling out other possible formulas with the same nominal mass.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₈H₇N₂O⁺ | 147.0558 | 147.0556 |

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions with minimal fragmentation. For this compound, this method predominantly produces the protonated molecular ion, [M+H]⁺. In a standard ESI mass spectrum, this ion would be observed as the base peak or a highly abundant peak at an m/z value of 147, corresponding to the nominal mass of the protonated molecule. The clean nature of the ESI spectrum, dominated by the molecular ion, simplifies interpretation and provides a clear indication of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern. usm.my

The mass spectrum of a related compound, cinnoline (B1195905), shows that the molecular ion (M+) is often the base peak. thieme-connect.de A primary fragmentation pathway involves the loss of a nitrogen molecule (N₂), followed by the loss of acetylene (B1199291) (C₂H₂). thieme-connect.de For this compound, the fragmentation pattern is expected to be influenced by the hydroxyl group. The molecular ion peak would confirm the compound's molecular weight. Subsequent fragmentation would likely involve the loss of small, stable molecules. Common fragments observed in the mass spectra of similar aromatic and heterocyclic compounds include the loss of CO, CHO, and HCN. savemyexams.com The stability of the resulting carbocations significantly influences the intensity of the observed peaks in the mass spectrum. libretexts.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Neutral Loss |

| 146 | [C₈H₆N₂O]⁺ (Molecular Ion) | - |

| 118 | [C₈H₆O]⁺ | N₂ |

| 90 | [C₇H₆]⁺ | CO from [C₈H₆O]⁺ |

| 89 | [C₆H₅O]⁺ | HCN from [C₈H₆N₂O]⁺? |

This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. specac.comresearchgate.net

Identification of Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. The presence of a hydroxyl group (-OH) will give rise to a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. savemyexams.com The C=O stretching vibration in carbonyl-containing compounds is one of the most characteristic in infrared spectroscopy, typically appearing in the 1900-1600 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the cinnoline ring system will also produce characteristic bands. The complementarity of IR and Raman spectroscopy is crucial; for instance, symmetrical vibrations may be weak in the IR spectrum but strong in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) savemyexams.com | 3200-3600 (weak) |

| Aromatic C-H | Stretching | 3000-3100 (sharp) | 3000-3100 (strong) |

| C=C (Aromatic) | Stretching | 1400-1600 (multiple bands) researchgate.net | 1400-1600 (variable) |

| C-N (Heterocyclic) | Stretching | 1300-1400 | 1300-1400 |

| C-O | Stretching | 1000-1300 | Variable |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of UV or visible light.

Electronic Transitions and Chromophore Analysis

The UV-Visible absorption spectrum of this compound is characterized by the presence of chromophores, primarily the aromatic and heterocyclic ring systems. The spectrum of the parent cinnoline molecule typically displays multiple absorption maxima between 200 and 380 nm. thieme-connect.de These absorptions arise from π → π* and n → π* electronic transitions. slideshare.net The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents. The hydroxyl group on this compound is expected to cause a shift in the absorption maxima (a chromic shift) compared to unsubstituted cinnoline. uobabylon.edu.iq

Table 3: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |

| Cyclohexane | ~318 vanderbilt.edu | ~427 vanderbilt.edu |

| Ethanol | ~320 | ~430 |

Data is based on related benzo[c]cinnoline (B3424390) structures and general solvent effects.

Fluorescence Properties and Luminescence Studies

Following the absorption of light, excited molecules can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence properties of cinnoline derivatives are of interest for applications such as fluorescent probes. researchgate.netsemanticscholar.org The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters in characterizing the luminescence of a compound. walshmedicalmedia.com The fluorescence of this compound is expected to be sensitive to the solvent environment, particularly in protic solvents where hydrogen bonding can occur. semanticscholar.org Some cinnoline derivatives have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in aggregated states. semanticscholar.org

Table 4: Potential Fluorescence Properties of this compound

| Property | Expected Value / Observation |

| Excitation Wavelength (nm) | Corresponds to a major absorption band, e.g., ~375 nm nih.gov |

| Emission Wavelength (nm) | Red-shifted from excitation, potentially in the 380-520 nm range nih.gov |

| Quantum Yield | Variable, potentially low (<1%) for the azide (B81097) precursor, but can be enhanced upon modification semanticscholar.org |

| Solvatochromism | Emission wavelength may shift with solvent polarity semanticscholar.org |

Solid-State Structural Characterization via X-ray Crystallography

Following extensive searches of chemical and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound or its tautomer, cinnolin-7(2H)-one, could be located. Research articles and database entries provide crystallographic information for a variety of cinnoline derivatives. However, detailed structural parameters, such as unit cell dimensions, space group, and atomic coordinates for the parent molecule, this compound, are not available in the reviewed scientific literature.

Therefore, a detailed analysis of its solid-state structure, including data tables on crystal parameters and intermolecular interactions based on experimental X-ray crystallography, cannot be provided at this time. The scientific community has yet to report the crystal structure of this particular compound.

Theoretical and Computational Investigations of Cinnolin 7 Ol Molecular Properties

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. esqc.orgyoutube.com In practice, the Kohn-Sham approach is often employed, which simplifies the problem by considering a system of non-interacting electrons in an effective potential, allowing for a balance between accuracy and computational cost. esqc.org

Geometry optimization is a fundamental application of DFT, where the goal is to find the minimum energy configuration of a molecule, corresponding to its most stable structure. nih.gov This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. For Cinnolin-7-ol, DFT calculations at a level like B3LYP with a 6-311G(d,p) basis set would be used to predict its equilibrium geometry, including bond lengths and angles. bhu.ac.in

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govscirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap is indicative of a more reactive and easily polarizable molecule. nih.gov These parameters are instrumental in predicting how a molecule will interact in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.15 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.78 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.37 |

Understanding the distribution of electronic charge within a molecule is essential for interpreting its reactivity and intermolecular interactions. uni-rostock.de Computational methods provide several schemes to assign partial atomic charges, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being two common approaches. uni-rostock.descience.gov

Mulliken analysis partitions the total electron population based on the basis functions used in the calculation. uni-muenchen.de While computationally simple and widely used, it is known to be highly dependent on the choice of basis set, which can sometimes lead to unphysical results. stackexchange.com

NBO analysis offers a more robust alternative by transforming the calculated wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-rostock.de This method provides "natural charges" that are less sensitive to the basis set and often give a more chemically intuitive picture of electron distribution. stackexchange.com Analysis of this compound would reveal the effects of the electronegative nitrogen and oxygen atoms on the charge distribution across the aromatic system.

Table 2: Calculated NBO Atomic Charges for Selected Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.535 |

| N2 | -0.510 |

| C7 | 0.215 |

| O (of C7-OH) | -0.750 |

| H (of C7-OH) | 0.465 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comlibretexts.org It is plotted on the molecule's electron density surface and color-coded to represent different values of the electrostatic potential. wolfram.comlibretexts.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.org

For this compound, the MEP map would show significant negative potential around the two nitrogen atoms of the cinnoline (B1195905) ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These areas represent the primary sites for electrophilic interactions. Conversely, a region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack and hydrogen bonding.

Quantum Chemical Studies of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting various types of molecular spectra. cardiff.ac.uk By simulating spectroscopic parameters computationally, researchers can aid in the assignment of experimental data, confirm molecular structures, and gain a deeper understanding of the underlying vibrational and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. escholarship.orgtsijournals.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.

Theoretical predictions of chemical shifts for this compound can be compared with experimental data to confirm the assignment of signals in the spectrum. tsijournals.com Discrepancies between calculated and experimental values can often be resolved by considering different molecular conformations or solvent effects. escholarship.org Such analysis provides a high degree of confidence in the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C3 | 146.2 | H3 | 9.10 |

| C4 | 125.8 | H4 | 7.85 |

| C4a | 128.5 | - | - |

| C5 | 120.1 | H5 | 7.65 |

| C6 | 108.9 | H6 | 7.15 |

| C7 | 155.4 | 7-OH | 9.80 |

| C8 | 110.5 | H8 | 7.30 |

| C8a | 149.7 | - | - |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uknist.gov DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. rsc.orgarxiv.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

A theoretical vibrational analysis of this compound allows for the assignment of specific absorption bands in its IR and Raman spectra to particular molecular motions, such as the O-H stretching of the hydroxyl group, the C=N stretching within the heterocyclic ring, and the various C-H bending and stretching modes of the aromatic system. arxiv.org This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's structural features.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Spectral Activity |

|---|---|---|---|

| O-H Stretch | -OH | 3550 | IR/Raman |

| Aromatic C-H Stretch | Ar-H | 3080 | IR/Raman |

| C=N Stretch | Cinnoline Ring | 1610 | IR/Raman |

| Aromatic C=C Stretch | Aromatic Ring | 1580 | IR/Raman |

| C-O Stretch | Ar-OH | 1250 | IR |

| In-plane O-H Bend | -OH | 1200 | IR |

Reactivity Descriptors and Chemical Selectivity Analysis

The Fukui function is a key descriptor in conceptual Density Functional Theory (DFT) used to model chemical reactivity and predict regioselectivity. It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. nih.govd-nb.info This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.

The Fukui function comes in three main forms:

f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile.

f-(r): Describes the reactivity towards an electrophilic attack (electron donation). A high value indicates a site that is likely to be attacked by an electrophile.

f0(r): Describes the reactivity towards a radical attack.

In computational studies of related N-heterocyclic compounds, such as quinoline (B57606) derivatives, Fukui functions are calculated using the charges of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states, typically derived from Natural Population Analysis (NPA). nih.gov For a molecule like this compound, these calculations would reveal the specific atoms most susceptible to attack. The sites with the highest f+ values are identified as the most electrophilic, while those with the highest f- values are the most nucleophilic. This analysis is crucial for predicting how this compound would interact with other reagents in a chemical reaction.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step. princeton.edulibretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken during the slowest step of the reaction. nih.gov The most common substitution is replacing hydrogen (¹H) with deuterium (²H). The C-H bond has a higher vibrational frequency and a higher zero-point energy (ZPE) than the corresponding C-D bond. Consequently, breaking a C-H bond requires less activation energy than breaking a C-D bond, leading to a faster reaction rate. libretexts.org The ratio of the rate constants (kH/kD) for a primary KIE involving C-H bond cleavage is typically in the range of 2–7. nih.govlibretexts.org

In the context of this compound, if a reaction involved the abstraction of the hydroxyl proton or a proton from the carbon framework in the rate-determining step, a significant primary KIE would be expected upon substitution with deuterium. For example, in an oxidation reaction at a C-H position, measuring the reaction rates for the normal and deuterated this compound would reveal whether that C-H bond cleavage is part of the rate-limiting step. A kH/kD value close to 1 would suggest that the bond is not broken in this step, implying a different reaction mechanism. princeton.edunih.gov

Conformational Analysis and Tautomerism Studies

Hydroxylated nitrogen heterocycles like this compound can exist in different isomeric forms called tautomers, which can interconvert. These tautomers often have distinct stabilities and chemical properties, and their equilibrium can be influenced by the surrounding environment.

This compound can exhibit two primary types of prototropic tautomerism:

Functional Tautomerism: This is a form of keto-enol tautomerism. The proton can reside on the oxygen atom, resulting in the hydroxy (enol) form (this compound), or it can migrate to a nitrogen atom in the ring, leading to a keto (cinnolinone) form. researchgate.neteklablog.com This type of tautomerism is common in hydroxylated heterocycles. researchgate.net

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the cinnoline ring system. This is particularly relevant for the parent cinnoline structure but also influences the properties of its derivatives.

For the closely related 7-hydroxyquinoline, theoretical and experimental studies have shown that an equilibrium exists between the enol form and a zwitterionic keto form, especially in aqueous solutions. nih.gov This suggests that this compound likely exists as an equilibrium mixture of its enol (7-hydroxycinnoline) and various keto/zwitterionic tautomers. The specific tautomers present and their relative populations are highly dependent on factors like solvent polarity. beilstein-journals.org

Computational methods are essential for determining the relative stabilities of different tautomers. nih.gov The energies of the various tautomeric forms of this compound can be calculated in different environments to predict the position of the tautomeric equilibrium.

Gas Phase: In the absence of solvent, intramolecular factors govern stability. Theoretical studies on similar molecules, such as 2-hydroxypyridine, show that the enol (hydroxy) form is often more stable than the keto (pyridone) form in the gas phase. nih.gov This preference is often attributed to factors like aromaticity. For 2-(2-hydroxyphenyl)-1-azaazulene, the enol form was found to be more stable than the keto form by about 10 kcal/mol in the gas phase at the M06-2X/6-311++G(2d,p) level of theory. nih.gov

Solution: The presence of a solvent can dramatically shift the tautomeric equilibrium. Polar solvents, particularly protic ones like water or ethanol, can stabilize more polar tautomers through hydrogen bonding. For many hydroxylated N-heterocycles, the keto or zwitterionic forms are significantly stabilized in polar solvents and often become the predominant species. nih.govresearchgate.net For example, while 2-hydroxypyridine favors the enol form in the gas phase, the 2-pyridone (keto) form is overwhelmingly favored in aqueous solution. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and calculate the relative Gibbs free energies of the tautomers in solution. researchgate.net

Table 1: Relative Stabilities of Analogous Hydroxy-Heterocycle Tautomers Data based on computational studies of analogous compounds to illustrate expected trends for this compound.

| Compound System | Phase | More Stable Tautomer | Energy Difference (approx. kcal/mol) | Computational Method (Example) |

|---|---|---|---|---|

| 2-Hydroxypyridine / 2-Pyridone | Gas Phase | Enol (Hydroxy) | ~0.7 | CCSD |

| 2-Hydroxypyridine / 2-Pyridone | Aqueous Solution | Keto (Pyridone) | ~2.9 | ab initio SCRF |

| 2-(2-Hydroxyphenyl)-1-azaazulene | Gas Phase | Enol (Hydroxy) | 10.1 | M06-2X/6-311++G(2d,p) |

| 2-(2-Hydroxyphenyl)-1-azaazulene | Ethanol | Enol (Hydroxy) | 4.9 | M06-2X/6-311++G(2d,p) |

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. semanticscholar.org Organic molecules with delocalized π-electron systems, particularly those with donor-acceptor character, often exhibit strong NLO responses. mdpi.com

The key molecular property governing the second-order NLO response is the first-order hyperpolarizability (β). mdpi.com Quantum chemical calculations provide a reliable way to predict the hyperpolarizability of novel molecules, guiding the synthesis of new NLO materials. ajchem-a.com

Computational studies on cinnoline derivatives have shown that they can be good candidates for NLO materials. In one study, the static first hyperpolarizability of 4-substituted cinnolines was calculated using the Hartree-Fock (HF) method with a 6-311G(d,p) basis set. ajchem-a.com The results showed that introducing certain substituents, such as a nitro group, can significantly enhance the hyperpolarizability. For example, 4-nitro-cinnoline was found to have a β value approximately five times greater than that of urea, a standard reference material for NLO properties. ajchem-a.com The NLO properties of these molecules are also influenced by the solvent, with polarizability and hyperpolarizability values generally increasing in the presence of solvents like water and ethanol. ajchem-a.com These findings suggest that this compound, with its π-conjugated system and the electron-donating hydroxyl group, likely possesses notable NLO properties that could be further tuned through chemical modification.

Table 2: Calculated First-Order Hyperpolarizability (β) of Cinnoline and a Derivative Calculations performed at the ab initio/HF/6-311G(d,p) level of theory. ajchem-a.com

| Compound | β (x 10⁻³⁰ esu) |

|---|---|

| Urea (reference) | 0.456 |

| Cinnoline | 1.129 |

| 4-Nitro-cinnoline | 2.253 |

Chemical Reactivity and Transformation Pathways of Cinnoline 7 Ol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the cinnoline (B1195905) ring system is fundamentally influenced by the presence of two nitrogen atoms, which are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to its carbocyclic analog, naphthalene. The pyridazine (B1198779) portion of the cinnoline molecule is particularly electron-deficient. Consequently, electrophilic substitution reactions are expected to occur preferentially on the benzene (B151609) ring.

The presence of the hydroxyl (-OH) group at the 7-position is a critical determinant of the regioselectivity of these reactions. As a powerful activating, ortho-, para-directing group, the hydroxyl substituent enhances the electron density at positions 6 and 8. Therefore, electrophilic aromatic substitution on Cinnolin-7-ol, such as nitration, halogenation, and sulfonation, is predicted to yield products substituted at these positions.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAAr) can occur, particularly at positions activated by suitable leaving groups. While less common without such activation, strong nucleophiles can react with the cinnoline core, especially at the 4-position, which is para to one of the ring nitrogens and ortho to the other.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-cinnolin-7-ol and 8-Nitro-cinnolin-7-ol |

| Halogenation | Br₂ / FeBr₃ | 6-Bromo-cinnolin-7-ol and 8-Bromo-cinnolin-7-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

Oxidation and Reduction Pathways

The cinnoline ring system can undergo both oxidation and reduction, although the reactions can be complex. Oxidation of the nitrogen atoms can lead to the formation of N-oxides. The use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can result in the formation of this compound N-oxide. The exact position of N-oxidation (at N-1 or N-2) would depend on the specific reaction conditions and the electronic environment around the nitrogen atoms.

Reduction of the cinnoline nucleus is more commonly reported. Catalytic hydrogenation (e.g., using H₂ over Pd/C) can lead to the saturation of the pyridazine ring, yielding tetrahydrocinnoline derivatives. For this compound, this would result in 1,2,3,4-tetrahydrothis compound. The choice of reducing agent and conditions allows for selective transformations. For instance, computational studies on the related Cinnolin-4(1H)-one have shown that it can be reduced to 2,3-dihydrocinnolin-4(1H)-one and further to 1,2,3,4-tetrahydrocinnolin-4-ol. journalcjast.com These studies indicate that the reduction potentials are influenced by the molecular structure, a principle that applies to this compound as well. journalcjast.com

Cyclization and Annulation Reactions of Cinnoline-7-ol Precursors

The synthesis of the cinnoline core itself is a product of cyclization reactions. Several classical methods can be adapted to produce this compound precursors.

Richter Cinnoline Synthesis : This involves the cyclization of an alkyne derived from an ortho-diazonium salt. While the original synthesis produced the parent heterocycle, appropriate substitution on the starting phenylacetylene (B144264) could theoretically lead to this compound. wikipedia.org

Borsche–Herbert Synthesis : This method utilizes the diazotization of ortho-aminoacetophenones followed by cyclization. researchgate.net To synthesize a precursor for this compound, one would start with an appropriately substituted 2-aminoacetophenone, such as 2-amino-4-hydroxyacetophenone. The cyclization of the corresponding diazonium salt would yield 4-hydroxycinnolines, which would require subsequent modification to obtain this compound. researchgate.net

Reductive Cyclization of Hydrazones : A versatile approach involves the reductive cyclization of 2-nitrophenyl hydrazones. scispace.com Starting with a hydrazine (B178648) derived from a substituted 2-nitroaniline (B44862) could provide a pathway to variously substituted cinnolines, including those with a hydroxyl group at the 7-position.

Annulation reactions, which build a new ring onto an existing one, represent advanced strategies for creating more complex, fused cinnoline systems. mdpi.comrsc.org For instance, a pre-functionalized this compound could serve as a scaffold for building additional heterocyclic or carbocyclic rings, leading to novel polycyclic architectures.

Reactions with Transition Metals and Complex Formation

Heterocyclic compounds containing nitrogen atoms, such as cinnoline, are excellent ligands for transition metals. This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring and the phenolic hydroxyl group. This allows it to act as a bidentate or even a tridentate ligand in forming coordination complexes.

The nitrogen atoms can coordinate to a metal center, forming stable chelate rings. The hydroxyl group can also participate in coordination, either in its protonated form or as a deprotonated alkoxide, which would create a stronger bond with the metal ion. Metals such as copper, iron, palladium, and silver are known to form complexes with N-heterocycles. nih.govmdpi.com The formation of such complexes can significantly alter the electronic properties and reactivity of the this compound ligand, opening avenues for its use in catalysis or as a building block for functional materials. nih.gov

| Metal Ion | Potential Coordination Sites | Potential Applications of Complex |

| Cu(II) | N-1, N-2, 7-OH | Catalysis, Antimicrobial agents |

| Pd(II) | N-1, N-2 | Cross-coupling catalysis |

| Fe(III) | N-1, N-2, 7-OH | Bioinorganic modeling, Magnetic materials |

| Ag(I) | N-1, N-2 | Luminescent materials |

Rearrangement Reactions (e.g., Bergman Cyclization of fused systems)

While simple rearrangement reactions of the this compound monomer are not widely reported, fused systems incorporating the cinnoline moiety can undergo significant skeletal transformations. A notable example is the Bergman cyclization, which is characteristic of enediyne systems.

Research has demonstrated the synthesis of a cinnoline-fused 10-membered enediyne. spbu.ru This molecule, upon mild heating, undergoes a Bergman cyclization to produce a p-benzyne diradical, which is then trapped by abstracting hydrogen atoms from the solvent to yield a benzo[c]cinnoline (B3424390) derivative. spbu.ru This reactivity highlights how the cinnoline core can be incorporated into more complex structures that exhibit unique and powerful transformations. spbu.ru Such reactions are of significant interest due to their potential applications in the design of DNA-cleaving agents for anticancer therapy. spbu.ru

Furthermore, photochemical reactions can induce rearrangements. For example, cascade dearomative [2+2] cycloaddition/rearrangement reactions have been reported for quinolines (isomers of cinnoline), leading to complex fused ring systems. researchgate.net It is plausible that this compound, under photochemical conditions, could participate in similar cycloaddition and rearrangement pathways.

Structure Activity Relationship Sar and Molecular Design of Cinnolin 7 Ol Analogues

Systematic Investigation of Substituent Effects on the Cinnoline (B1195905) Core

The pharmacological profile of cinnoline derivatives can be significantly altered by the nature and position of substituents on the bicyclic core. nih.govmdpi.com Systematic studies have revealed that modifications to the cinnoline nucleus directly impact antibacterial, antifungal, and anti-inflammatory activities. nih.gov

Key findings from these investigations include:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a crucial role. For certain cinnoline derivatives, the presence of an electron-withdrawing group on an attached phenyl ring was associated with increased antibacterial activity. nih.govmdpi.com Conversely, for anti-inflammatory activity in cinnolines bearing a pyrazoline ring, electron-donating functional groups like methoxyl and hydroxyl on the phenyl moiety were found to be beneficial. nih.govmdpi.com

Halogen Substitution: The introduction of halogen atoms such as chlorine, bromine, and fluorine is a common strategy in medicinal chemistry to modulate activity. In several series of cinnoline derivatives, halogen-substituted compounds, particularly those with chloro-substituents, demonstrated potent antimicrobial and anti-inflammatory activity. thepharmajournal.compnrjournal.com For instance, 6-chloro substituted compounds were identified as potent antibacterial agents, while a 7-chloro substituted cinnoline-thiophene derivative showed strong antifungal activity. nih.gov

Steric Effects: The size and placement of substituents also influence biological outcomes. In the design of reversible Bruton's tyrosine kinase (BTK) inhibitors based on the cinnoline scaffold, studies indicated that bulky substitutions are preferred at specific positions (R1 and R3) to enhance inhibitory activity. nih.gov

| Substituent Type | Position | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|

| Electron-donating (e.g., -OH, -OCH3) | Phenyl moiety | Increased activity | Anti-inflammatory | nih.govmdpi.com |

| Electron-withdrawing | Phenyl moiety | Increased activity | Antibacterial | nih.govmdpi.com |

| Halogen (e.g., -Cl, -Br, -F) | Cinnoline core (e.g., position 6 or 7) | Potent activity | Antibacterial, Antifungal | nih.govthepharmajournal.com |

| Bulky groups | R1 and R3 positions | Preferred for improved activity | BTK Inhibition | nih.gov |

Molecular Design Principles for Modulating Pharmacological Interactions

The rational design of novel Cinnolin-7-ol analogues involves strategic modifications to optimize interactions with biological targets. This includes altering functional groups and integrating new molecular fragments to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

The hydroxyl (-OH) group is a key functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. Its position and chemical environment within a cinnoline analogue are critical determinants of biological activity.

Enhancement of Activity: In some contexts, the presence of a hydroxyl group is directly linked to improved potency. For example, hydroxyl substitution on a phenyl ring attached to a cinnoline derivative with a pyrazoline moiety was associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.cominnovativejournal.in

Loss of Activity: Conversely, modification or removal of a hydroxyl group can lead to a significant decrease or complete loss of activity. SAR studies of certain dibenzo[c,h]cinnolines designed as topoisomerase 1 (TOP1) inhibitors revealed that replacing a crucial methylenedioxy group with hydroxyl groups resulted in a substantial loss of TOP1-targeting activity. nih.govmdpi.com This highlights that the therapeutic effect is highly sensitive to the specific placement and electronic contribution of oxygen-containing substituents.

A powerful design strategy involves creating hybrid molecules by fusing or linking the cinnoline core with other heterocyclic rings. nih.gov This approach can access new chemical space and exploit the pharmacological properties inherent to the appended moieties. nih.govjapsonline.commdpi.com

Pyrazole/Pyrazoline: The integration of a pyrazole or its dihydro- form, pyrazoline, has proven effective. Cinnoline derivatives bearing a pyrazoline ring exhibited high anti-inflammatory activity. nih.govmdpi.compnrjournal.com The combination of these two heterocyclic systems in one molecule can result in synergistic effects, leading to potent compounds. nih.govpnrjournal.com

Thiophene: Thiophene is another important heterocycle used in drug design. mdpi.com Cinnoline-thiophene derivatives have been synthesized and evaluated, with halogen-substituted versions showing potent antibacterial, anti-inflammatory, and antifungal properties. nih.govthepharmajournal.com

Piperazine: The piperazine ring is a common feature in many CNS-active and anticancer drugs. mdpi.com While direct studies on this compound-piperazine hybrids are specific, the inclusion of piperazine in related heterocyclic scaffolds like quinazoline has led to compounds with outstanding antitumor activity, suggesting its potential as a valuable addition to the cinnoline core for creating new therapeutic agents. mdpi.com

| Integrated Moiety | Resulting Derivative Class | Observed Pharmacological Enhancement | Reference |

|---|---|---|---|

| Pyrazole/Pyrazoline | Pyrazolo[4,3-c]cinnolines | Enhanced anti-inflammatory and antibacterial activity | nih.govmdpi.compnrjournal.com |

| Thiophene | Cinnoline-thiophene derivatives | Potent antifungal and antimicrobial activity | nih.govthepharmajournal.com |

| Piperazine | Cinnoline-piperazine conjugates | Potential for antitumor activity (inferred from related scaffolds) | nih.govmdpi.com |

Computational Approaches to SAR Prediction

In modern drug discovery, computational methods are indispensable for predicting the activity of novel compounds, thereby saving time and resources. nih.govresearchgate.net These in silico techniques are widely applied to guide the design of this compound analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govmsjonline.org This method is crucial for elucidating the interactions between cinnoline analogues and their biological targets at an atomic level. nih.gov By simulating the binding process, researchers can:

Visualize Binding Poses: Identify how a this compound derivative fits into the active site of a target enzyme or receptor. researchgate.net

Analyze Key Interactions: Determine specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. msjonline.org

Predict Binding Affinity: Use scoring functions to estimate the strength of the binding, which often correlates with biological activity. nih.gov

For example, in the study of cinnoline-based BTK inhibitors, molecular docking was used to understand how different analogues bind to the kinase, guiding the selection of substitutions to improve potency. nih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For cinnoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

A 3D-QSAR study on 115 cinnoline analogues designed as BTK inhibitors yielded robust and predictive CoMFA and CoMSIA models. nih.gov The graphical output of these models, known as contour maps, provides a visual guide for drug design. nih.gov These maps highlight specific regions around the molecule where certain properties are predicted to influence activity:

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Show where positive or negative charges would be beneficial for activity.

Hydrophilic/Hydrophobic Fields: Identify regions where water-loving or water-fearing groups would enhance binding.

The results from such models provide clear, actionable clues for rationally designing novel and highly potent this compound analogues. nih.gov

Advanced Analytical Methodologies for Cinnolin 7 Ol

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the separation and purity assessment of Cinnolin-7-ol. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. A reversed-phase HPLC method is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase.

For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid or phosphoric acid to improve peak shape and resolution by controlling the ionization state of the hydroxyl group. sielc.com

Pairing HPLC with a Photodiode Array (PDA) detector offers significant advantages. The PDA detector acquires the full ultraviolet-visible (UV-Vis) spectrum for the analyte as it elutes from the column. chromatographyonline.compan.olsztyn.pl This capability is crucial for:

Peak Identification: The acquired UV spectrum of this compound can be compared against a reference standard for positive identification. The aromatic nature of the cinnoline (B1195905) ring system results in characteristic UV absorbance.

Purity Assessment: Peak purity can be assessed by comparing spectra across a single chromatographic peak. Inconsistent spectra may indicate the presence of a co-eluting impurity.

Method Development: The optimal detection wavelength, corresponding to the absorbance maximum (λmax) of this compound, can be easily determined to maximize sensitivity. youtube.com

Below are typical parameters for an HPLC-PDA method for this compound, based on methodologies for analogous hydroxy-substituted N-heterocyclic compounds. sielc.com

Interactive Data Table: Illustrative HPLC-PDA Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for separation of compounds with varying polarities. |

| Gradient | Start at 10% B, increase to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| PDA Detector | Wavelength Range: 200-400 nm | Acquires full UV spectra for identification and purity checks. |

| Detection λ | ~254 nm or determined λmax | Wavelength for quantification, chosen for maximum sensitivity. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar hydroxyl group, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is necessary to convert the polar -OH group into a less polar, more volatile functional group. nih.govyoutube.com

The most common derivatization technique for hydroxyl groups is silylation. mdpi.com This process involves reacting this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS ether of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a low-polarity stationary phase like a 5% phenyl polysiloxane.

Interactive Data Table: Typical GC Conditions for Derivatized this compound

| Parameter | Value/Description | Purpose |

| Derivatization | Silylation with BSTFA in acetonitrile (70°C for 30 min) | Converts non-volatile this compound to a volatile TMS ether. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A low-polarity column for separation of volatile derivatives. |

| Carrier Gas | Helium at 1.0 mL/min | Inert mobile phase for GC. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification. |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher degree of confidence in chemical analysis. For this compound, the combination of chromatography with mass spectrometry (MS) is particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. After the silylated derivative of this compound is separated on the GC column, it enters the mass spectrometer, which provides two critical pieces of information: the molecular weight of the derivative and a unique fragmentation pattern. beilstein-journals.org This fragmentation pattern serves as a "chemical fingerprint," allowing for unambiguous identification by comparing it to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most versatile and powerful technique for the analysis of compounds like this compound. nih.gov It combines the separation capabilities of HPLC with the detection power of mass spectrometry, eliminating the need for derivatization. bucm.edu.cn As this compound elutes from the HPLC column, it is ionized (commonly using electrospray ionization, ESI) and detected by the mass spectrometer. LC-MS/MS, or tandem mass spectrometry, can further isolate the molecular ion and fragment it to provide detailed structural information, enhancing specificity and sensitivity. uab.edu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Analyte Form | Ionization Mode | Expected [M]+ or [M+H]+ | Potential Key Fragments |

| GC-MS | Cinnolin-7-O-TMS Ether | Electron Ionization (EI) | m/z 218 | m/z 203 ([M-CH3]+), m/z 130 (loss of TMS-O), m/z 73 (-Si(CH3)3) |

| LC-MS | This compound | ESI Positive | m/z 147 ([M+H]+) | Fragments corresponding to the loss of CO, N2, or HCN from the ring structure. |

| LC-MS | This compound | ESI Negative | m/z 145 ([M-H]-) | Provides complementary fragmentation data to the positive mode. |

Development of Novel Detection and Quantification Protocols

While standard chromatographic methods are robust, the field of analytical chemistry is continually evolving to meet demands for higher speed, sensitivity, and efficiency. For this compound, future protocol development is likely to focus on several key areas:

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, allowing for higher throughput screening and more detailed purity profiles.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, coupled with LC provides highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its metabolites or degradation products, greatly aiding in their identification without the need for authentic standards.

Advanced Sample Preparation: The development of novel sample preparation techniques, such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), can reduce solvent consumption and sample volume while improving analyte concentration. These methods could be adapted for the extraction of this compound from complex matrices prior to chromatographic analysis.

Capillary Electrophoresis (CE): As an alternative to HPLC, CE offers extremely high separation efficiency based on the electrophoretic mobility of analytes in an electric field. Developing a CE method could provide a complementary separation mechanism for purity assessment and the analysis of charged derivatives of this compound.

The continuous innovation in these areas promises the development of more sensitive, rapid, and comprehensive analytical protocols for this compound, facilitating more advanced research and quality control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.